molecular formula C15H11ClN2OS3 B2536584 2-((4-chlorophenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide CAS No. 895469-54-2

2-((4-chlorophenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide

Cat. No. B2536584
CAS RN: 895469-54-2
M. Wt: 366.9
InChI Key: FNZPKUHVCUVENC-UHFFFAOYSA-N
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Description

2-((4-chlorophenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide, also known as CTAT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CTAT is a thiazole-based compound that has shown promising results in different studies related to its synthesis, mechanism of action, and biochemical and physiological effects. In

Scientific Research Applications

Antibacterial Agents

The compound’s potential as an antibacterial agent stems from its inhibition of type III secretion (T3S) in Gram-negative bacteria. T3S is a crucial protein export machinery used by pathogens like Yersinia spp., Shigella spp., Chlamydia spp., Salmonella spp., and Pseudomonas aeruginosa to evade the host immune system and establish disease. By blocking T3S, this compound disarms the pathogen, allowing the immune system to clear the infection. Importantly, it selectively targets pathogenic bacteria without affecting benign endogenous microflora .

Novel Drug Development

Salicylidene acylhydrazides, a class of compounds that includes our target molecule, have demonstrated activity against multiple bacterial species. In vivo studies have confirmed their efficacy, and quantitative structure-activity relationship models highlight specific structural features important for T3S inhibition. Researchers are exploring these compounds as potential candidates for novel antibacterial drugs .

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS3/c16-10-3-5-11(6-4-10)21-9-14(19)18-15-17-12(8-22-15)13-2-1-7-20-13/h1-8H,9H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZPKUHVCUVENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-chlorophenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide

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